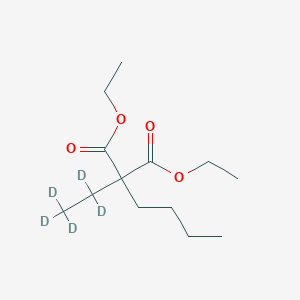

Diethyl Butylethylmalonate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-butyl-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3/i2D3,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFFBDXXUZAUAK-QKLSXCJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(CCCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diethyl Butylethylmalonate-d5: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on Diethyl Butylethylmalonate-d5 for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of this compound, a deuterated analog of diethyl butylethylmalonate. This stable isotope-labeled compound serves as a crucial internal standard in quantitative analytical methodologies, particularly in the field of drug development and metabolic research. Its near-identical physicochemical properties to its unlabeled counterpart, coupled with its distinct mass shift, make it an invaluable tool for enhancing the accuracy and precision of mass spectrometry-based assays.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of diethyl butylethylmalonate, where five hydrogen atoms on the butyl group have been replaced with deuterium (B1214612). This isotopic substitution results in a predictable increase in molecular weight, allowing for its clear differentiation from the endogenous analyte in mass spectrometric analysis.

Table 1: Physicochemical Properties of this compound and its Unlabeled Analog

| Property | This compound | Diethyl Butylethylmalonate (Unlabeled) |

| Molecular Formula | C₁₃H₁₉D₅O₄ | C₁₃H₂₄O₄ |

| Molecular Weight | 249.36 g/mol | 244.33 g/mol |

| CAS Number | 145395-63-7 | 596-76-9 |

| Appearance | Clear, colorless liquid (Predicted) | Clear, colorless liquid |

| Boiling Point | Not explicitly available; expected to be similar to the unlabeled analog. | ~130-135 °C at 20 mmHg |

| Purity | Typically >98% (Based on similar compounds) | ≥99% |

| Isotopic Enrichment | Typically ≥98% atom D (Expected for such standards) | Not Applicable |

Synthesis

The synthesis of this compound involves the alkylation of a malonic ester with a deuterated butyl halide. A general synthetic approach, based on the well-established malonic ester synthesis, is outlined below. The starting material for the deuterated butyl group would be a commercially available deuterated precursor, such as 1-bromobutane-d5.

Caption: General synthesis pathway for this compound.

Experimental Protocol for Synthesis of Unlabeled Diethyl Butylethylmalonate

While a specific protocol for the deuterated compound is not publicly available, the following procedure for the synthesis of the unlabeled analog provides a robust framework.

Materials:

-

Diethyl ethylmalonate

-

Sodium ethoxide

-

1-Bromobutane

-

Anhydrous ethanol

-

Reflux condenser

-

Addition funnel

-

Stirring apparatus

Procedure:

-

A solution of sodium ethoxide is prepared in anhydrous ethanol.

-

Diethyl ethylmalonate is added dropwise to the sodium ethoxide solution with stirring to form the enolate.

-

1-Bromobutane is then added slowly to the reaction mixture.

-

The mixture is refluxed until the reaction is complete (monitored by TLC or GC).

-

After cooling, the reaction mixture is worked up by pouring it into water and extracting with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure diethyl butylethylmalonate.

Analytical Methods

This compound is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of the unlabeled analog, which would be applicable for the deuterated standard, is provided below.

Table 2: Example GC-MS Parameters for Diethyl Butylethylmalonate Analysis

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | m/z 50-300 |

Mass Spectrometry Fragmentation

The mass spectrum of this compound will exhibit a molecular ion (M+) at m/z 249. The fragmentation pattern is expected to be similar to the unlabeled analog, with characteristic losses of ethoxy and carboethoxy groups, as well as cleavage of the butyl and ethyl side chains. The presence of the five deuterium atoms will result in a +5 Da shift for fragments containing the butyl-d5 group.

Caption: Predicted major fragmentation pathways for this compound.

Application as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of diethyl butylethylmalonate or structurally related analytes in complex matrices.

Experimental Workflow for Quantitative Analysis

The following workflow illustrates the use of this compound as an internal standard in a typical quantitative bioanalytical assay.

Caption: General workflow for using an internal standard in quantitative analysis.

Protocol for Use as an Internal Standard

1. Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (unlabeled Diethyl Butylethylmalonate) of known concentration in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of the internal standard (this compound) of known concentration in the same solvent.

2. Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma) with varying known concentrations of the analyte stock solution.

-

Spike each calibration standard and QC sample with a constant, known concentration of the internal standard stock solution.

3. Sample Preparation:

-

To the unknown samples, add the same constant, known amount of the internal standard.

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

4. Instrumental Analysis:

-

Analyze the prepared samples, calibration standards, and QCs using a validated LC-MS/MS or GC-MS method.

-

Monitor the specific mass transitions for both the analyte and the internal standard.

5. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a high-purity, stable isotope-labeled internal standard essential for the accurate and precise quantification of its unlabeled counterpart in various research and development settings. Its use mitigates variability introduced during sample preparation and instrumental analysis, thereby ensuring the reliability of analytical data. This technical guide provides a foundational understanding of its properties, synthesis, and application, empowering researchers to effectively integrate this valuable tool into their analytical workflows.

An In-depth Technical Guide to the Chemical Properties of Diethyl Butylethylmalonate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl Butylethylmalonate-d5 is the deuterated form of Diethyl Butylethylmalonate, a disubstituted malonic ester. As a stable isotope-labeled compound, it serves as a valuable tool in various scientific applications, particularly in analytical chemistry and drug development.[1] The incorporation of five deuterium (B1214612) atoms into the butyl group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and analytical methodologies for this compound, with comparative data for its non-deuterated analog, Diethyl sec-butylethylmalonate.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following tables summarize the available data for the deuterated compound and its non-deuterated analog, Diethyl sec-butylethylmalonate.[3]

Table 1: Chemical Identifiers

| Property | This compound | Diethyl sec-butylethylmalonate |

| Molecular Formula | C₁₃H₁₉D₅O₄ | C₁₃H₂₄O₄[3][4] |

| Molecular Weight | 249.36 g/mol [1] | 244.33 g/mol [3][4] |

| CAS Number | 145395-63-7 | 76-71-1[3][4] |

| IUPAC Name | diethyl 2-(butan-2-yl-d5)-2-ethylpropanedioate | diethyl 2-butan-2-yl-2-ethylpropanedioate[3] |

Table 2: Physical Properties

| Property | Value (for Diethyl sec-butylethylmalonate) |

| Appearance | Colorless oil[5] |

| Boiling Point | 110-114 °C at 18 mmHg[3][5] |

| Density | 0.98 g/cm³[3][5] |

| Refractive Index | 1.4230-1.4260[3][5] |

| Solubility | Slightly soluble in Chloroform, Sparingly soluble in Methanol[5] |

Synthesis

A plausible synthetic route for this compound involves a sequential alkylation of diethyl malonate, adapting established protocols for the synthesis of its non-deuterated analog.[3][4] The key difference is the use of a deuterated alkyl halide in the first alkylation step.

Experimental Protocol: Synthesis of this compound (Adapted)

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute Ethanol (B145695)

-

sec-Butyl-d5 bromide

-

Ethyl bromide

-

Reflux condenser, dropping funnel, stirrer, and heating mantle

-

Apparatus for vacuum distillation

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas; appropriate safety precautions must be taken.[4]

-

First Alkylation (Introduction of the Deuterated Butyl Group): To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add sec-butyl-d5 bromide dropwise and heat the mixture to reflux for several hours.

-

Second Alkylation (Introduction of the Ethyl Group): After cooling the reaction mixture, add a second equivalent of sodium ethoxide. Then, add ethyl bromide dropwise and reflux the mixture until the reaction is complete (monitored by TLC or GC).[3]

-

Work-up and Purification: After the reaction is complete, remove the excess ethanol by distillation. Cool the residue and add water to dissolve the sodium bromide byproduct. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., magnesium sulfate). Purify the crude product by vacuum distillation to yield this compound.[4]

Analytical Methods

Mass Spectrometry

Mass spectrometry is a primary technique for the characterization of this compound. Due to the deuterium labeling, the molecular ion peak will be shifted by +5 m/z units compared to its non-deuterated counterpart. The fragmentation pattern is expected to be similar to other diethyl malonate derivatives, with key fragmentation pathways involving the loss of alkyl and alkoxy groups from the molecular ion.

Predicted Fragmentation:

-

Molecular Ion (M+•): m/z 249

-

Loss of an ethyl radical (-•C₂H₅): m/z 220

-

Loss of an ethoxy radical (-•OC₂H₅): m/z 204

-

Loss of a carboethoxy group (-•COOC₂H₅): m/z 176

-

Loss of the deuterated sec-butyl radical (-•C₄H₄D₅): m/z 187

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. In the ¹H NMR spectrum of this compound, the signals corresponding to the sec-butyl group will be significantly reduced or absent, depending on the isotopic purity. The remaining signals for the ethyl groups and the other protons on the butyl group will be present. In the ¹³C NMR spectrum, the carbons bearing deuterium will exhibit triplet splitting due to C-D coupling and will have a lower intensity.

Applications in Research and Drug Development

As a deuterated analog, this compound is primarily used as an internal standard in quantitative analytical methods, such as LC-MS/MS.[6] Its chemical and physical similarity to the non-deuterated analyte allows it to co-elute and ionize similarly, while its mass difference allows for its distinct detection. This enables accurate quantification by correcting for variations in sample preparation and instrument response.[6]

Safety and Handling

Specific safety data for this compound is not available. However, it should be handled with the same precautions as its non-deuterated analog, Diethyl sec-butylethylmalonate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4]

Conclusion

This compound is a valuable isotopically labeled compound for analytical applications. While specific experimental data for its physical properties are scarce, a reasonable approximation can be made from its non-deuterated analog. The synthetic and analytical methodologies described in this guide provide a framework for its preparation and characterization, enabling its effective use in research and development.

References

Synthesis of Diethyl Butylethylmalonate-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Diethyl Butylethylmalonate-d5, a deuterated analog of Diethyl Butylethylmalonate. The synthesis is achieved through a robust and well-established method known as the malonic ester synthesis. This process involves the sequential dialkylation of diethyl malonate, a versatile starting material in organic synthesis. The incorporation of a deuterium-labeled ethyl group is a key feature of this pathway, making the final product valuable for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses.

The synthesis proceeds in two main stages. First, diethyl malonate is mono-alkylated with a butyl group. Subsequently, a deuterated ethyl group is introduced in a second alkylation step using a deuterated ethylating agent. This step-wise approach allows for the precise construction of the target molecule.

Core Synthesis Pathway

The synthesis of this compound follows a sequential alkylation of diethyl malonate. The key steps are:

-

Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.

-

First Alkylation (Butylation): The enolate is reacted with a butyl halide (e.g., n-butyl bromide) to introduce the butyl group, yielding diethyl butylmalonate.

-

Second Enolate Formation: The mono-alkylated malonic ester is treated again with a strong base to form a new enolate.

-

Second Alkylation (Deuterated Ethylation): The enolate is then reacted with a deuterated ethyl halide, such as bromoethane-d5 (B31941), to introduce the pentadeuterated ethyl group.[1] This step results in the formation of the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and intermediates involved in the synthesis of this compound.

Table 1: Properties of Reactants and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |

| n-Butyl Bromide | C₄H₉Br | 137.02 | 101-104 | 1.274 |

| Bromoethane-d5 | C₂D₅Br | 114.00 | 37-39 | 1.503 |

Table 2: Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Diethyl Butylmalonate | C₁₁H₂₀O₄ | 216.27 | 235-240 |

| This compound | C₁₃H₁₉D₅O₄ | 249.36 | Not available |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of analogous non-deuterated compounds.[2][3]

Stage 1: Synthesis of Diethyl Butylmalonate

Materials and Equipment:

-

Reagents: Diethyl malonate, sodium metal, absolute ethanol (B145695), n-butyl bromide, diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.

-

Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, distillation apparatus, separatory funnel, rotary evaporator.

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 700 mL of absolute ethanol. Carefully add 35 g of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.[2]

-

Addition of Diethyl Malonate: Heat the sodium ethoxide solution to reflux on a steam bath. Add 250 g of diethyl malonate in a steady stream with stirring.[2]

-

First Alkylation: To the hot solution of the sodium salt of diethyl malonate, add 206 g of n-butyl bromide dropwise through the dropping funnel. After the addition is complete, continue to reflux the mixture for 2-3 hours until the reaction is complete (indicated by the solution becoming neutral to moist litmus (B1172312) paper).

-

Work-up and Purification: Distill off the ethanol. To the residue, add 500 mL of water and separate the upper layer of crude diethyl butylmalonate. Wash the crude product with water, then dry over anhydrous magnesium sulfate. Purify the product by vacuum distillation, collecting the fraction boiling at 130-135 °C at 20 mmHg.

Stage 2: Synthesis of this compound

Materials and Equipment:

-

Reagents: Diethyl butylmalonate, sodium metal, absolute ethanol, bromoethane-d5, diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.

-

Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, distillation apparatus, separatory funnel, rotary evaporator.

Procedure:

-

Preparation of Sodium Ethoxide: In a clean and dry three-necked round-bottom flask, prepare a solution of sodium ethoxide by dissolving 11.5 g of sodium in 250 mL of absolute ethanol under a reflux condenser.

-

Addition of Diethyl Butylmalonate: To the sodium ethoxide solution, add 108 g of diethyl butylmalonate (from Stage 1) dropwise with stirring.

-

Second Alkylation: Following the addition of diethyl butylmalonate, add 57 g of bromoethane-d5 dropwise. After the addition is complete, reflux the mixture for 4-6 hours until the reaction is complete.

-

Work-up and Purification: Cool the reaction mixture and pour it into 500 mL of water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent using a rotary evaporator. Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Deuterated Malonic Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated malonic esters, specifically focusing on diethyl malonate-d2 and dimethyl malonate-d2. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize these isotopically labeled compounds in their work.

Deuterated compounds, including malonic esters, are of significant interest in pharmaceutical research and development. The substitution of hydrogen with deuterium (B1214612) can profoundly influence a molecule's metabolic fate, often leading to a reduced rate of metabolism. This "kinetic isotope effect" can result in improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites. Deuterated malonic esters serve as crucial building blocks in the synthesis of these more stable drug candidates.

Core Physical Properties

| Property | Diethyl Malonate | Diethyl Malonate-d2 | Dimethyl Malonate |

| CAS Number | 105-53-3[1] | 4303-49-5[2][3] | 108-59-8[4] |

| Molecular Formula | C₇H₁₂O₄[1] | C₇H₁₀D₂O₄[5] | C₅H₈O₄[4] |

| Molecular Weight | 160.17 g/mol [1] | 162.18 g/mol [2][3] | 132.11 g/mol |

| Boiling Point | 199 °C[1][2] | 199 °C[2][3][5] | 180-181 °C[4] |

| Melting Point | -50 °C[1] | -51 to -50 °C[2][3][5] | -62 °C[4][6] |

| Density | 1.05 g/cm³ (liquid)[1] | 1.068 g/mL at 25 °C[2][3] | 1.156 g/mL at 25 °C[4][6] |

| Refractive Index (n20/D) | ~1.414 | 1.4134[2][3][5] | 1.413[6] |

| Isotopic Purity (atom % D) | N/A | ≥ 98%[2][3] | N/A |

Experimental Protocols

The synthesis of deuterated malonic esters typically involves a base-catalyzed hydrogen-deuterium exchange reaction on the corresponding non-deuterated malonic ester. The following section details a general protocol for this transformation, along with methods for purification and characterization.

Synthesis of Deuterated Malonic Esters (General Protocol)

This protocol describes a general method for the deuteration of the α-carbon of a malonic ester.

Materials:

-

Malonic ester (e.g., diethyl malonate or dimethyl malonate)

-

Deuterium oxide (D₂O)

-

Anhydrous base (e.g., sodium carbonate, potassium carbonate, or sodium ethoxide/methoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran, dioxane, or the corresponding deuterated alcohol)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The malonic ester is dissolved in the anhydrous solvent. The anhydrous base is then added portion-wise to the solution.

-

Deuterium Exchange: Deuterium oxide is added to the reaction mixture. The mixture is then heated to reflux and stirred for a period of 12 to 48 hours, depending on the desired level of deuteration. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton signal.

-

Workup: After cooling to room temperature, the reaction mixture is neutralized with a suitable acid (e.g., by bubbling dry CO₂ gas). The solid salts are removed by filtration.

-

Extraction: The filtrate is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude deuterated malonic ester is purified by vacuum distillation to yield the final product.

Characterization of Isotopic Purity

The isotopic purity of the deuterated malonic ester is a critical parameter and can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. NMR Spectroscopy:

-

¹H NMR: The most straightforward method to assess deuteration is to compare the integration of the residual α-proton signal to a non-exchangeable proton signal within the molecule (e.g., the methyl or ethyl protons of the ester group). A high degree of deuteration will result in a significant reduction or complete disappearance of the α-proton signal.

-

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation. The chemical shift of the deuterium signal will be very similar to that of the corresponding proton signal.

-

¹³C NMR: The carbon at the α-position will exhibit a change in its splitting pattern upon deuteration. A CH₂ group appears as a triplet in a proton-coupled ¹³C NMR spectrum, while a CD₂ group will appear as a quintet due to coupling with the two deuterium nuclei (spin I = 1).

2. Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic distribution. The molecular ion peak of the deuterated compound will be shifted by approximately 2.014 Da for each deuterium atom incorporated compared to the non-deuterated compound. By analyzing the relative intensities of the isotopic peaks (M, M+1, M+2, etc.), the percentage of each isotopologue (d₀, d₁, d₂, etc.) can be quantified to determine the overall isotopic enrichment.

Experimental and Application Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for the synthesis of deuterated malonic esters and their application in the synthesis of deuterated target molecules.

References

- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Diethyl malonate-d2 D 98atom 4303-49-5 [sigmaaldrich.com]

- 4. 108-59-8 CAS MSDS (Dimethyl malonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. DIMETHYL MALONATE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to Diethyl Butylethylmalonate-d5

This technical guide provides a comprehensive overview of Diethyl Butylethylmalonate-d5, a deuterated analog of Diethyl Butylethylmalonate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, properties, synthesis, and analytical data.

Molecular Structure and Properties

This compound is a stable isotope-labeled compound used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium (B1214612) labeling also makes it a valuable tracer in drug metabolism and pharmacokinetic studies.[1][2]

Molecular Structure:

The structure of this compound features a central malonic ester core substituted with both a butyl and an ethyl group. The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium. Based on common synthetic labeling patterns for such molecules, the deuterium atoms are typically located on the terminal methyl and adjacent methylene (B1212753) group of the ethyl substituent.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C13H19D5O4 | [1] |

| Molecular Weight | 249.36 g/mol | [1] |

| Unlabeled CAS Number | 596-76-9 | [1] |

| Labeled CAS Number | 145395-63-7 | [1] |

| Appearance | Colorless Liquid (Predicted) | |

| SMILES | O=C(C(C([2H])(C([2H])([2H])[2H])[2H])(C(OCC)=O)CCCC)OCC | [1] |

Synthesis

The synthesis of this compound can be achieved through a stepwise alkylation of diethyl malonate. A common route involves the use of a deuterated alkyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from the general synthesis of substituted diethyl malonates.

Materials:

-

Diethyl butylmalonate

-

Sodium ethoxide

-

Ethyl-d5 iodide (or bromide)

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of sodium ethoxide in anhydrous ethanol is prepared. To this, an equimolar amount of diethyl butylmalonate is added dropwise at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: An equimolar amount of ethyl-d5 iodide is added dropwise to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Analytical Data (Predicted)

Due to the limited availability of experimental spectra for this compound in public databases, the following data is predicted based on the principles of NMR and mass spectrometry, and by comparison with its non-deuterated analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The presence of deuterium atoms will lead to the absence of corresponding signals in the 1H NMR spectrum and the appearance of characteristic triplet splittings for adjacent carbons in the 13C NMR spectrum (due to C-D coupling).

Predicted 1H NMR Data (in CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 4H | -O-CH2-CH3 |

| ~1.90 | Triplet | 2H | -CH2-CH2CH2CH3 |

| ~1.30 | Multiplet | 4H | -CH2-CH2CH2CH3 |

| ~1.25 | Triplet | 6H | -O-CH2-CH3 |

| ~0.90 | Triplet | 3H | -CH2CH2CH2CH3 |

Predicted 13C NMR Data (in CDCl3):

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O |

| ~61 | -O-CH2-CH3 |

| ~58 | Quaternary C |

| ~30 | -CH2-CH2CH2CH3 |

| ~28 | -CD2-CD3 (broad triplet) |

| ~23 | -CH2-CH2CH2CH3 |

| ~14 | -O-CH2-CH3 |

| ~13 | -CH2CH2CH2CH3 |

| ~11 | -CD2-CD3 (broad triplet) |

Mass Spectrometry (MS):

The mass spectrum is predicted to show a molecular ion peak at m/z 249. The fragmentation pattern is expected to be similar to that of other diethyl malonates, involving the loss of alkoxy and alkyl groups.

Predicted Electron Ionization Mass Spectrometry Fragmentation:

| m/z (Predicted) | Fragment Ion |

| 249 | [M]+ (Molecular Ion) |

| 204 | [M - OC2H5]+ |

| 192 | [M - C4H9]+ |

| 176 | [M - COOC2H5]+ |

| 164 | [M - C2D5 - CO]+ |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantification of the corresponding non-labeled compound in various biological matrices.[1] Its use is crucial in:

-

Pharmacokinetic Studies: To accurately measure the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

-

Metabolic Profiling: As a tracer to identify and quantify metabolites.[2]

-

Bioanalytical Method Validation: To ensure the accuracy and precision of analytical methods.

The incorporation of stable isotopes like deuterium is a well-established technique in drug development to obtain reliable quantitative data, which is essential for regulatory submissions.[2]

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical and life sciences. Its well-defined properties and predictable behavior in analytical systems make it an ideal internal standard and tracer. This guide provides a foundational understanding of its structure, synthesis, and analytical characteristics to support its effective use in a laboratory setting.

References

Technical Guide: Diethyl Butylethylmalonate-d5 for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl Butylethylmalonate-d5 is a stable isotope-labeled derivative of Diethyl Butylethylmalonate, a dialkylated malonic ester. The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS). Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatographic separation, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of quantification.[1][2] This technical guide provides comprehensive information on the properties, synthesis, and application of this compound as an internal standard in bioanalysis.

Physicochemical Properties

A summary of the key quantitative data for this compound and its unlabeled counterpart is presented in Table 1.

| Property | This compound | Diethyl Butylethylmalonate |

| CAS Number | 145395-63-7[1] | 596-76-9[1] |

| Molecular Formula | C₁₃H₁₉D₅O₄[1] | C₁₃H₂₄O₄ |

| Molecular Weight | 249.36 g/mol [1] | 244.33 g/mol |

| Isotopic Purity | Typically ≥98% | Not Applicable |

| Appearance | Colorless to pale yellow liquid | Colorless liquid |

Synthesis

The synthesis of this compound can be adapted from the well-established malonic ester synthesis protocols for its non-deuterated analog. The process involves a sequential dialkylation of diethyl malonate. First, the acidic α-carbon of diethyl malonate is deprotonated using a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This is followed by two successive alkylation reactions. The key modification for the synthesis of the deuterated compound is the use of ethyl-d5 bromide in the second alkylation step.

A generalized synthetic pathway is as follows:

-

Enolate Formation: Diethyl malonate is treated with sodium ethoxide in a suitable solvent like ethanol (B145695) to generate the diethyl malonate enolate.

-

First Alkylation (Butylation): The enolate is reacted with a butyl halide (e.g., butyl bromide) to introduce the butyl group.

-

Second Alkylation (Deuterated Ethylation): The resulting diethyl butylmalonate is again treated with a base to form the corresponding enolate, which is then alkylated with ethyl-d5 bromide to introduce the deuterated ethyl group.

-

Purification: The final product, this compound, is purified using techniques such as vacuum distillation.

Experimental Protocol: Use as an Internal Standard in LC-MS

This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of an analyte (unlabeled Diethyl Butylethylmalonate) in a biological matrix (e.g., plasma).

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Diethyl Butylethylmalonate and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same organic solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create calibration standards at various concentrations.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) that provides a stable and reproducible signal in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (plasma, urine, etc.), calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (B52724) (or another suitable protein precipitation agent) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a well plate for LC-MS analysis.

3. LC-MS/MS Conditions:

The following are typical starting parameters that should be optimized for the specific instrument and application.

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| MS/MS Transitions | To be determined by direct infusion of the analyte and internal standard. For Diethyl Butylethylmalonate, a potential precursor ion would be the [M+H]⁺ or [M+Na]⁺ adduct. Product ions would result from fragmentation of the ester groups. |

4. Data Analysis:

-

Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling and Metabolic Pathways

While specific signaling pathways involving Diethyl Butylethylmalonate are not extensively documented, its metabolism is expected to follow the general pathway for carboxylic acid esters. The primary metabolic route is likely hydrolysis by esterases, primarily in the liver and blood, to yield malonic acid, butanol, and ethanol. Malonic acid can then enter central metabolic pathways.

Visualizations

Caption: Experimental workflow for bioanalysis using this compound.

Caption: Postulated metabolic pathway of Diethyl Butylethylmalonate.

References

Diethyl Butylethylmalonate-d5 supplier and purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl Butylethylmalonate-d5, a deuterated analog of Diethyl Butylethylmalonate. This document covers its suppliers, purity levels, a representative synthesis protocol, and its primary applications in a research and drug development context.

Suppliers and Purity

This compound is available from several specialized chemical suppliers. The purity of isotopically labeled compounds is a critical parameter, often denoted by the atom percentage of the isotope (in this case, Deuterium). Below is a summary of known suppliers and their stated purity levels.

| Supplier | Purity | Catalog Number / Other Identifiers |

| MedChemExpress | Not explicitly stated, sold as a stable isotope | HY-W710264 |

| Fisher Scientific | Not explicitly stated | 30379264 (10mg), 30388463 (100mg) |

| BOC Sciences | 98%; 99% atom D | 1189865-34-6 (for a related d9 analog) |

| US Biological Life Sciences | Highly Purified | Not specified |

| Toronto Research Chemicals | Not explicitly stated | TRC-D443877-100MG |

Applications in Research and Development

This compound, as a deuterated compound, primarily serves as an internal standard in quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass, allowing it to be distinguished from its non-deuterated counterpart in a mass spectrometer.

Due to this property, it is an invaluable tool in pharmacokinetic and metabolic studies.[1][2] Researchers can use it to accurately quantify the concentration of the unlabeled drug or metabolite in biological samples. The use of stable isotopes like deuterium has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1][2]

Synthesis of Diethyl Butylethylmalonate: A Representative Experimental Protocol

3.1. Materials and Reagents

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

sec-Butyl bromide

-

Ethyl bromide (or a deuterated equivalent for d5 synthesis)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

3.2. Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

3.3. Experimental Procedure

Step 1: Preparation of Sodium Ethoxide

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 700 mL of absolute ethanol.

-

Carefully add 35 g of sodium metal in small pieces.

-

Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.[3]

Step 2: First Alkylation (Introduction of the sec-Butyl Group)

-

Heat the sodium ethoxide solution to reflux on a steam bath.

-

Add 250 g of diethyl malonate in a steady stream with stirring.[3]

-

To the refluxing mixture, add 210 g of sec-butyl bromide at a rate that maintains a gentle reflux.[3]

Step 3: Second Alkylation (Introduction of the Ethyl Group)

-

After the addition of sec-butyl bromide is complete, prepare a fresh solution of sodium ethoxide using 35 g of sodium and 700 mL of absolute ethanol in a separate flask.

-

Cool the mono-alkylated product from Step 2 and add it to the freshly prepared sodium ethoxide solution.

-

Add 165 g of ethyl bromide (or ethyl-d5 bromide for the synthesis of the deuterated compound) slowly while cooling the flask in an ice bath.

-

Allow the mixture to stand at room temperature for 1-2 hours, then reflux for 8 hours.

Step 4: Work-up and Purification

-

Distill off the excess ethanol.

-

To the residue, add 1 liter of water.

-

Separate the upper layer, which is the crude diethyl butylethylmalonate.

-

Wash the crude product with water, then dry over anhydrous magnesium sulfate.

-

Purify the final product by vacuum distillation.

Visualizing the Synthesis

4.1. Synthetic Pathway

The following diagram illustrates the two-step alkylation process for the synthesis of Diethyl sec-butylethylmalonate.

Caption: Synthetic pathway for Diethyl sec-butylethylmalonate.

4.2. Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of Diethyl Butylethylmalonate.

This guide provides foundational information for researchers and professionals working with this compound. For specific applications and handling, it is always recommended to consult the supplier's technical data sheets and safety information.

References

An In-depth Technical Guide to the Solubility of Diethyl Butylethylmalonate-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Diethyl Butylethylmalonate-d5. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this guide also includes information on the solubility of structurally similar, non-deuterated malonic esters. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the solubility of this compound in their specific organic solvents of interest.

Introduction to this compound

This compound is the deuterated form of Diethyl Butylethylmalonate. The incorporation of stable heavy isotopes like deuterium (B1214612) is a common practice in drug development, primarily for use as tracers in pharmacokinetic and metabolic studies[1]. Deuteration can potentially influence the metabolic profiles of drug candidates[1]. As a substituted diethyl malonate, this compound is a versatile intermediate in organic synthesis, particularly in the creation of more complex molecules for the pharmaceutical and fine chemical industries[2]. The solubility of such compounds is a critical parameter for their handling, application in synthesis, and for predicting their behavior in various chemical and biological systems.

Solubility Profile

Table 1: Qualitative Solubility of Structurally Similar Malonic Esters in Organic Solvents

| Compound | Solvent | Solubility |

| Diethyl sec-butylethylmalonate | Chloroform | Soluble |

| Methanol | Sparingly Soluble | |

| Water | Limited solubility is expected | |

| Diethyl 2-ethylpropanedioate | Ethanol | Generally Soluble[3] |

| Acetone | Generally Soluble[3] | |

| Chloroform | Generally Soluble[3] | |

| Water | Limited Solubility[3] |

The solubility of malonic esters is largely influenced by their ester structure and the surrounding environmental conditions, leading to moderate solubility in organic media and limited dissolution in water[3]. As with many organic compounds, the solubility of this compound is expected to increase with a rise in temperature[3].

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a widely used and accurate technique for determining the solubility of a solid in a liquid solvent[4]. The following protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions. This can be achieved in a fume hood, a gentle stream of nitrogen, or a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Mass Determination and Solubility Calculation:

-

Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the solid residue.

-

The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mole fraction).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, a strong qualitative understanding can be inferred from structurally similar malonic esters. For precise quantitative measurements, the provided gravimetric method offers a reliable and accurate experimental protocol. This guide serves as a foundational resource for researchers and professionals in drug development, enabling a more informed approach to the handling and application of this compound in their work.

References

Isotopic Enrichment of Diethyl Butylethylmalonate-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Diethyl Butylethylmalonate-d5. It is intended for an audience of researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. This document outlines the synthesis, purification, and analytical characterization of this compound, a crucial internal standard for quantitative bioanalysis.

Introduction

This compound is a deuterated analog of diethyl butylethylmalonate. The replacement of five hydrogen atoms with deuterium (B1214612) atoms results in a molecule that is chemically similar to its non-labeled counterpart but possesses a higher mass. This property makes it an ideal internal standard for mass spectrometry-based quantification in complex biological matrices.[1][2] The use of stable isotope-labeled internal standards is considered the gold standard in pharmacokinetic and drug metabolism studies, as they co-elute with the analyte and compensate for variability in sample preparation and instrument response.[1][3][4]

Synthesis and Isotopic Enrichment

The synthesis of this compound involves the alkylation of diethyl malonate. A common strategy is to first introduce the butyl group and subsequently the deuterated ethyl group (ethyl-d5 bromide) to the active methylene (B1212753) group of diethyl malonate.[5][6]

Proposed Synthetic Pathway

A plausible synthetic route for this compound is the malonic ester synthesis. This involves the sequential alkylation of diethyl malonate.

References

- 1. benchchem.com [benchchem.com]

- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 6. library2.smu.ca [library2.smu.ca]

Methodological & Application

Application Note: High-Throughput Quantification of a Model Analyte in Plasma Using Diethyl Butylethylmalonate-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Diethyl Butylethylmalonate in plasma. The method utilizes a stable isotope-labeled internal standard, Diethyl Butylethylmalonate-d5, to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] A simple protein precipitation protocol is employed for sample preparation, allowing for rapid sample turnaround. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable bioanalytical data.

Introduction

In quantitative bioanalysis by LC-MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1] A SIL-IS has nearly identical physicochemical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][3] This co-eluting nature allows the SIL-IS to effectively compensate for variations such as matrix-induced ion suppression or enhancement, extraction efficiency, and injection volume.[2][4]

This compound is the deuterium-labeled form of Diethyl Butylethylmalonate, making it an ideal internal standard for the quantification of its unlabeled counterpart.[5] This application note provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of Diethyl Butylethylmalonate in a plasma matrix.

Experimental Protocols

Materials and Reagents

-

Analyte: Diethyl Butylethylmalonate

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

-

Plasma: Human plasma (or other relevant biological matrix)

-

Equipment:

-

Liquid Chromatograph (e.g., Shimadzu LC-20 Prominence, Waters ACQUITY UPLC)

-

Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 3200 QTRAP, Waters Xevo TQ-S)

-

Analytical Balance

-

Centrifuge

-

Vortex Mixer

-

Pipettes

-

Sample Preparation

A protein precipitation method is employed for its simplicity and high-throughput capabilities.

-

Spiking of Internal Standard: To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Vortex: Briefly vortex the sample to ensure thorough mixing.

-

Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.

-

Vortex: Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 0.0-1.0 min: 20% B; 1.0-5.0 min: 20% to 95% B; 5.0-6.0 min: 95% B; 6.1-8.0 min: 20% B |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 4500 V |

| Curtain Gas | 20 psi |

| Collision Gas | Medium |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diethyl Butylethylmalonate | 245.2 | 171.1 | 15 |

| This compound | 250.2 | 176.1 | 15 |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting was used.

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |

| 1 | 1,520 | 148,500 | 0.0102 |

| 5 | 7,650 | 151,200 | 0.0506 |

| 10 | 15,300 | 149,800 | 0.1021 |

| 50 | 75,900 | 150,500 | 0.5043 |

| 100 | 151,000 | 149,000 | 1.0134 |

| 500 | 762,000 | 151,800 | 5.0198 |

| 1000 | 1,530,000 | 150,200 | 10.1864 |

Regression Equation: y = 0.0102x + 0.0005 Correlation Coefficient (r²): 0.9998

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 3 | 4.2 | 102.5 | 5.1 | 101.8 |

| MQC | 80 | 3.5 | 98.9 | 4.3 | 99.5 |

| HQC | 800 | 2.8 | 101.2 | 3.7 | 100.7 |

Visualizations

Caption: Experimental workflow for the quantification of Diethyl Butylethylmalonate.

Conclusion

This application note presents a straightforward, rapid, and reliable LC-MS/MS method for the quantification of Diethyl Butylethylmalonate in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for various applications in research and drug development that require robust bioanalytical data. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.

References

- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Application Note: Quantitative Analysis of Diethyl Butylethylmalonate-d5 using Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Diethyl Butylethylmalonate-d5. This compound, a deuterated isotopologue of Diethyl Butylethylmalonate, is commonly utilized as an internal standard in the quantification of related malonic acid esters in various matrices. The methodology presented herein provides the necessary parameters for sample preparation, chromatographic separation, and mass spectrometric detection to ensure accurate and precise results for researchers, scientists, and professionals in drug development.

Introduction

Diethyl malonate and its derivatives are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals.[1] Accurate quantification of these molecules is essential for quality control, process optimization, and metabolic studies.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation and quantification of volatile and semi-volatile compounds like malonic esters.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is a well-established strategy to improve the accuracy and precision of quantitative analyses by correcting for variations in sample preparation and instrument response. This document provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. The following is a general procedure for liquid samples, such as reaction mixtures.

a. Reagents and Materials:

-

This compound standard

-

Volatile organic solvent (e.g., ethyl acetate, dichloromethane)[1]

-

Volumetric flasks

-

Micropipettes

b. Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the chosen solvent.[2]

-

Working Standards: Prepare a series of working standards by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c. Sample Preparation:

-

Accurately dilute a known volume or weight of the sample in a suitable volatile organic solvent.[1] The dilution factor should be selected to ensure the analyte concentration falls within the linear range of the calibration curve.[1]

-

If this compound is being used as an internal standard, spike a known concentration into all standards and samples.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments.

a. Instrumentation:

-

A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer with an electron ionization (EI) source.[2]

b. Chromatographic Conditions:

| Parameter | Value | Reference |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | [3] |

| Carrier Gas | Helium at a constant flow of 1 mL/min | [3] |

| Inlet Temperature | 250 °C | [3] |

| Injection Volume | 1 µL | |

| Injection Mode | Splitless | [4] |

| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. | [1][3] |

c. Mass Spectrometer Conditions:

| Parameter | Value | Reference |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [4] |

| Source Temperature | 230 °C | [3] |

| Quadrupole Temp. | 150 °C | [3] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | [1] |

| Solvent Delay | 3 minutes |

Data Acquisition and Analysis

a. Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions. The exact m/z values for this compound should be determined by analyzing a standard, but can be predicted based on the fragmentation of similar compounds.[3] Given that the addition of 5 deuterium (B1214612) atoms increases the molecular weight by 5 amu compared to the non-deuterated analog, the predicted ions are shifted accordingly.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| This compound | 204 (Predicted) | 220, 176 (Predicted) |

b. Calibration and Quantification:

-

Inject the calibration standards into the GC-MS system.

-

For each standard, determine the peak area of the quantifier ion for this compound.

-

If an internal standard is used for the quantification of another analyte, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[1]

-

Perform a linear regression to generate a calibration curve. A correlation coefficient (R²) greater than 0.995 is generally considered acceptable.[1]

-

Analyze the prepared samples and use the calibration curve to determine the concentration of the analyte.

Data Presentation

Table 1: GC-MS Instrument Parameters

| Parameter | Setting |

| GC System | Gas chromatograph with split/splitless injector |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS System | Mass spectrometer with EI source |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Predicted Mass Fragments for this compound

| Fragmentation | Predicted m/z |

| [M - OC₂H₅]⁺ | 204 |

| [M - C₂H₅]⁺ | 220 |

| [M - COOC₂H₅]⁺ | 176 |

Experimental Workflow Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for Spiking Biological Samples with Diethyl Butylethylmalonate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. Diethyl Butylethylmalonate-d5 (DEBM-d5), the deuterated form of Diethyl Butylethylmalonate, serves as an ideal internal standard for mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling reliable correction for variations in sample extraction, matrix effects, and instrument response.[1][2]

This document provides detailed application notes and standardized protocols for the effective use of this compound as an internal standard for spiking biological samples. The methodologies outlined below are designed to be adaptable to various research and development settings, ensuring robust and reproducible results.

Data Presentation

For effective comparison and analysis, all quantitative data should be summarized in clear and structured tables. Below are templates for presenting critical experimental parameters.

Table 1: Stock and Working Solution Concentrations

| Solution | Compound | Solvent | Concentration (µg/mL) | Storage Conditions |

| Stock Solution | This compound | Methanol (B129727) | 1000 | -20°C |

| Working Solution 1 | This compound | Methanol:Water (1:1) | 100 | 4°C |

| Working Solution 2 | This compound | Methanol:Water (1:1) | 10 | 4°C |

| Spiking Solution | This compound | Methanol:Water (1:1) | 1 | 4°C |

Table 2: Sample Preparation Recovery and Matrix Effect

| Biological Matrix | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Extraction Method | Recovery (%) | Matrix Effect (%) |

| Human Plasma | 10 | 50 | Protein Precipitation | 95 ± 5 | 98 ± 3 |

| Human Plasma | 500 | 50 | Protein Precipitation | 97 ± 4 | 99 ± 2 |

| Rat Urine | 10 | 50 | Liquid-Liquid Extraction | 92 ± 6 | 95 ± 4 |

| Rat Urine | 500 | 50 | Liquid-Liquid Extraction | 94 ± 5 | 96 ± 3 |

Table 3: LC-MS/MS Parameters for DEBM and DEBM-d5

| Parameter | Diethyl Butylethylmalonate (Analyte) | This compound (IS) |

| Precursor Ion (m/z) | [Enter Value] | [Enter Value + 5] |

| Product Ion 1 (m/z) | [Enter Value] | [Enter Value] |

| Product Ion 2 (m/z) | [Enter Value] | [Enter Value] |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | [Enter Value] | [Enter Value] |

| Cone Voltage (V) | [Enter Value] | [Enter Value] |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of solutions and the spiking of biological samples with this compound.

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of this compound solutions for use as an internal standard.

Materials:

-

This compound (powder)

-

HPLC-grade Methanol

-

Deionized Water

-

Calibrated analytical balance

-

Volumetric flasks (various sizes)

-

Calibrated micropipettes

Procedure:

-

Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound powder.

-

Dissolve the powder in a 10 mL volumetric flask with HPLC-grade Methanol.

-

Vortex until fully dissolved.

-

Store the stock solution at -20°C in a tightly sealed container.

-

-

Working Solutions:

-

Prepare a series of working solutions by serially diluting the stock solution with a 1:1 mixture of methanol and deionized water.

-

For a 100 µg/mL working solution, add 1 mL of the stock solution to a 10 mL volumetric flask and bring to volume with the methanol:water mixture.

-

Repeat the dilution to create lower concentration working solutions as needed (e.g., 10 µg/mL, 1 µg/mL).

-

Store working solutions at 4°C for short-term use (up to one week).

-

Protocol 2: Spiking Biological Samples (Protein Precipitation Method)

This protocol is suitable for high-protein matrices such as plasma or serum.[3][4][5][6][7]

Materials:

-

Biological samples (e.g., plasma, serum)

-

This compound working solution (spiking solution)

-

Ice-cold Acetonitrile (B52724)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound spiking solution to each sample. The final concentration of the internal standard should be in the mid-range of the analyte's calibration curve.[1][8]

-

Vortexing: Briefly vortex the sample to ensure thorough mixing of the internal standard.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of acetonitrile to sample).[4][7]

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 3: Spiking Biological Samples (Liquid-Liquid Extraction Method)

This protocol is effective for samples where the analyte of interest is more soluble in an organic solvent and for removing different types of interferences compared to protein precipitation.[9][10][11]

Materials:

-

Biological samples (e.g., urine, plasma)

-

This compound working solution (spiking solution)

-

Extraction Solvent (e.g., Ethyl Acetate, Methyl tert-Butyl Ether)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with LC mobile phase)

Procedure:

-

Sample Aliquoting: Aliquot 200 µL of the biological sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the this compound spiking solution to each sample.

-

Vortexing: Briefly vortex the sample.

-

Liquid-Liquid Extraction:

-

Add 800 µL of the extraction solvent (e.g., ethyl acetate) to the sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

-

Phase Separation: Centrifuge the samples at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable reconstitution solvent (e.g., 50:50 methanol:water).

-

Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Experimental Workflow for Spiking and Sample Preparation

Caption: Workflow for spiking biological samples with DEBM-d5 and subsequent sample preparation.

Logical Relationship of Internal Standard in Quantitative Bioanalysis

Caption: Role of DEBM-d5 as an internal standard for accurate quantification.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. agilent.com [agilent.com]

- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 10. opentrons.com [opentrons.com]

- 11. arborassays.com [arborassays.com]

Application Note: Quantification of Geminivir-M1 in Human Plasma by LC-MS/MS using Diethyl Butylethylmalonate-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of drug metabolites in biological matrices is a critical aspect of drug development, providing essential data for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting analytical variability arising from sample preparation, matrix effects, and instrument response.[2] This application note describes a robust and validated LC-MS/MS method for the quantification of Geminivir-M1, the primary active metabolite of the novel therapeutic agent Geminivir, in human plasma. The method employs Diethyl Butylethylmalonate-d5 as a surrogate internal standard and utilizes a simple protein precipitation method for sample preparation.[3][4]

Experimental Protocols

1. Materials and Reagents

-

Analytes: Geminivir-M1 (hypothetical), this compound (Internal Standard, IS).

-

Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).

-

Biological Matrix: Human plasma (K2EDTA).

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Geminivir-M1 and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Geminivir-M1 stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.